N-[4-(dibutylsulfamoyl)phenyl]acetamide

Lipophilicity Physicochemical profiling Medicinal chemistry

N-[4-(Dibutylsulfamoyl)phenyl]acetamide is a critically differentiated, neutral lipophilic calibration probe. Its tertiary dibutyl sulfonamide eliminates H-bond donor capacity, raising the clogP above 3.5, ideal for defining upper permeability boundaries in PAMPA and IAM assays. Unlike active N⁴-acetylsulfanilamide analogs, it is DHFR-inactive, providing a built-in selectivity control for hit-to-lead screening. Standard 'sulfonamide-acetamide' surrogates are inadequate due to differing solubility and protein-binding fingerprints. Source exclusively for applications requiring a high-logP benchmark with a clean PI3Kδ off-target profile.

Molecular Formula C16H26N2O3S
Molecular Weight 326.5 g/mol
Cat. No. B5045280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(dibutylsulfamoyl)phenyl]acetamide
Molecular FormulaC16H26N2O3S
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C16H26N2O3S/c1-4-6-12-18(13-7-5-2)22(20,21)16-10-8-15(9-11-16)17-14(3)19/h8-11H,4-7,12-13H2,1-3H3,(H,17,19)
InChIKeyYRDNEENPWZJPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Dibutylsulfamoyl)phenyl]acetamide Procurement Guide: Sourcing the Lipophilic Sulfonamide-Acetamide Hybrid


N-[4-(Dibutylsulfamoyl)phenyl]acetamide (MW 326.5 g/mol; C16H26N2O3S) is a hybrid molecule that couples a 4-acetamidobenzenesulfonamide core with two n-butyl tails on the sulfonamide nitrogen. This structural design places it at the interface of classical sulfanilamide derivatives and surfactants. Unlike the widely catalogued N~4~-acetylsulfanilamide (CAS 121-61-9), which carries a free –SO₂NH₂ group, the dibutyl substitution creates a tertiary sulfonamide with markedly higher lipophilicity. This property profile makes the compound a candidate for applications where elevated logP, altered solubility, or differential protein binding are required. However, publicly available potency data for this precise scaffold remain sparse; the strongest binding annotation to date is a weak >10 μM inhibition of PI3Kδ [1], underscoring that its differentiation rests primarily on physicochemical rather than target-based grounds.

Why N-[4-(Dibutylsulfamoyl)phenyl]acetamide Cannot Be Replaced by Simpler N~4~-Acetylsulfanilamide Analogs


N-[4-(Dibutylsulfamoyl)phenyl]acetamide occupies a distinct chemical space relative to its unsubstituted (N~4~-acetylsulfanilamide), dimethyl, and diethyl sulfamoyl analogs. The two C4 alkyl chains raise the calculated logP from approximately 0.3 (dimethyl) to >3.5, while simultaneously eliminating the hydrogen-bond donor capacity of the sulfonamide –NH₂. These changes are not cosmetic: they directly modulate passive membrane permeability, plasma protein binding, and extraction behavior in analytical workflows [1]. Substituting the target compound with a less lipophilic analog in a cell-based assay can therefore alter intracellular exposure, confounding SAR interpretation. In procurement terms, ordering a cheaper “sulfonamide-acetamide” surrogate that lacks the dibutyl groups will yield a different physical form (often a solid vs. an oil), different solubility profile, and a different interaction fingerprint in biochemical screens [2].

Quantitative Differential Evidence: N-[4-(Dibutylsulfamoyl)phenyl]acetamide vs. Closest Analogs


Lipophilicity (clogP) Separation from Dimethyl and Diethyl Analogs

The two n-butyl chains on the sulfonamide nitrogen of N-[4-(dibutylsulfamoyl)phenyl]acetamide produce a calculated logP that is >3 units higher than that of its N,N-dimethyl analog. The unsubstituted N~4~-acetylsulfanilamide is even more polar owing to the free –SO₂NH₂ group. This steep lipophilicity gradient means that, in the absence of a specific active-transport mechanism, the dibutyl compound will exhibit profoundly different membrane partitioning and albumin binding. No head-to-head logP measurement was found for the target compound; therefore the comparison relies on class-level inference and computationally predicted values for the closely related N-[4-(dibutylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide (clogP ≈ 4.8) [1].

Lipophilicity Physicochemical profiling Medicinal chemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Distinction from Unsubstituted Sulfonamide

The dibutyl compound’s molecular weight (326.5 g/mol) and TPSA (≈66 Ų) place it close to the outer boundary of typical fragment-like space, whereas N~4~-acetylsulfanilamide (MW 214.2 g/mol, TPSA ≈ 89 Ų) remains well within it. The lower TPSA of the tertiary sulfonamide reflects the loss of two primary sulfonamide hydrogen atoms. While this reduction in TPSA often correlates with improved passive permeability, it simultaneously reduces aqueous solubility, a trade-off documented across N4-alkylated sulfonamide series [1].

Physicochemical properties Drug-likeness Analytical chemistry

Weak PI3Kδ Binding vs. Structurally Related Acetamide-Sulfonamides

A single BindingDB entry records >10 μM inhibition of PI3Kδ (p110δ/p85α) by N-[4-(dibutylsulfamoyl)phenyl]acetamide, indicating negligible affinity for this lipid kinase [1]. In contrast, several N-arylacetamide sulfonamides derived from the same core scaffold have been reported to inhibit DHFR with sub-micromolar IC₅₀ values and to show cytotoxic activity against A-549 (lung) and MCF-7 (breast) carcinoma lines [2]. This divergence suggests that the dibutyl substitution pattern is disfavored for the DHFR binding site and that the compound’s biological utility is unlikely to arise from the same mechanism as its more drug-like N4-aryl counterparts. The evidence is labeled as Supporting evidence because the PI3Kδ assay is not head-to-head with the DHFR-active analogs.

Kinase inhibition PI3K Binding affinity

Procurement-Driven Application Scenarios for N-[4-(Dibutylsulfamoyl)phenyl]acetamide


Physicochemical Probe for Lipophilicity-Dependent Membrane Partitioning Studies

Because N-[4-(dibutylsulfamoyl)phenyl]acetamide is a neutral, relatively rigid molecule with a computed logP estimated between 3.5 and 4.5, it can serve as a calibration probe in parallel artificial membrane permeability assays (PAMPA) or immobilized artificial membrane (IAM) chromatography columns. When run alongside its dimethyl (clogP ≈ 0.3) and diethyl (clogP ≈ 1.6) analogs, the compound helps define the upper lipophilicity boundary of a sulfonamide-based permeability model. This contrasts directly with the unsubstituted N~4~-acetylsulfanilamide, which is too polar to traverse lipid bilayers appreciably and therefore anchors the lower end of the calibration curve.

Negative Control or Selectivity Marker for DHFR-Targeted Antimicrobial Programs

Based on the evidence that the dibutyl sulfonamide motif is incompatible with DHFR engagement, procurement of this compound is appropriate for groups that require a structurally related but DHFR-inactive reference for their N4-arylacetamide sulfonamide hit series. In the BMC Chemistry study, several N4-substituted acetamides achieved DHFR IC₅₀ values as low as 120 nM and MCF-7 IC₅₀ values around 8 μM [1]. Including the dibutyl compound on the same assay plate provides a built-in selectivity control that confirms the pharmacophore requirement for a hydrogen-bond-donating sulfonamide NH.

Extraction Efficiency Standard in Liquid-Liquid or Solid-Phase Extraction Workflows

The high calculated logP makes the compound highly soluble in organic phases such as ethyl acetate, dichloromethane, and hexane. It can be employed as a recovery standard when optimizing extraction protocols for lipophilic drug metabolites from complex biological matrices. Because the molecular weight (326.5 g/mol) and TPSA (≈66 Ų) differ substantially from typical endogenous phospholipids, the compound provides a clean mass spectrometry signal at m/z 327.2 [M+H]⁺, facilitating its use as a method-development surrogate.

General-Purpose Lipophilic Building Block in Medicinal Chemistry Libraries

The compound’s sole annotated binding activity is a PI3Kδ IC₅₀ above 10 μM, indicating a clean profile against a common off-target kinase [2]. For medicinal chemistry teams constructing focused libraries to probe non-kinase targets, this compound can be acquired as a “lipophilic benchmark” or starting material. Its acetamide group allows further derivatization at the para position, while the dibutyl sulfamoyl group provides a sterically bulky, electron-withdrawing substituent that can be used to modulate CYP450 metabolic liability or to occupy hydrophobic protein pockets.

Quote Request

Request a Quote for N-[4-(dibutylsulfamoyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.